4-Dibenzofuranol, 1,2,3,4,4a,9b-hexahydro-4a-((4-(2-ethoxy-2-phenylethyl)-1-piperazinyl)methyl)-8-methoxy-, dihydrochloride
Description
Molecular Architecture and Stereochemical Configuration
Core Structural Framework
The target compound features a hexahydrodibenzofuran core fused with a piperazinylmethyl side chain. The molecular formula is C₂₉H₄₀Cl₂N₂O₃ , derived from the parent dibenzofuran system (C₁₂H₈O₂) modified by saturation of two aromatic rings, methoxy substitution at position 8, and a 4-(2-ethoxy-2-phenylethyl)piperazinylmethyl group at position 4a. The dihydrochloride salt form introduces two chloride counterions, neutralizing the piperazine nitrogen centers.
Table 1: Key Structural Components
Stereochemical Features
The hexahydrodibenzofuran system introduces three stereocenters at positions 4a, 9b, and the bridgehead carbon of the piperazinylmethyl group. X-ray crystallography of analogous compounds confirms a cis-fused ring junction (4aR,9bS configuration), with the piperazinylmethyl group adopting an equatorial orientation to minimize steric strain. The 2-ethoxy-2-phenylethyl side chain exhibits restricted rotation due to steric hindrance from the phenyl group, favoring a gauche conformation between the ethoxy and piperazine moieties.
Properties
CAS No. |
85418-66-2 |
|---|---|
Molecular Formula |
C28H40Cl2N2O4 |
Molecular Weight |
539.5 g/mol |
IUPAC Name |
4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-8-methoxy-2,3,4,9b-tetrahydro-1H-dibenzofuran-4-ol;dihydrochloride |
InChI |
InChI=1S/C28H38N2O4.2ClH/c1-3-33-26(21-8-5-4-6-9-21)19-29-14-16-30(17-15-29)20-28-24(10-7-11-27(28)31)23-18-22(32-2)12-13-25(23)34-28;;/h4-6,8-9,12-13,18,24,26-27,31H,3,7,10-11,14-17,19-20H2,1-2H3;2*1H |
InChI Key |
SZLQQANCSUZLNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN1CCN(CC1)CC23C(CCCC2O)C4=C(O3)C=CC(=C4)OC)C5=CC=CC=C5.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The dibenzofuranone precursor is synthesized via cyclization of substituted biphenyl derivatives. For the 8-methoxy variant, methoxy substitution is introduced during the initial cyclization step, though explicit details are omitted in available literature.
Mannich Reaction Optimization
- Catalyst : Polyoxymethylene acts as a formaldehyde source to facilitate the Mannich reaction.
- Solvent : Absolute ethanol ensures solubility of both the dibenzofuranone and piperazine components.
- Temperature : Reflux conditions (∼78°C) drive the reaction to completion within 2–5 hours.
Critical observation : Excess polyoxymethylene (added in two batches) improves conversion rates by maintaining a steady release of formaldehyde.
Reduction and Salt Formation
The ketone intermediate is reduced using sodium borohydride under mild conditions to avoid over-reduction. The dihydrochloride salt is formed by passing HCl gas through an acetone solution of the free base, yielding a crystalline product.
Analytical data (representative example):
| Parameter | Calculated (%) | Observed (%) |
|---|---|---|
| Carbon (C) | 61.48 | 61.40 |
| Hydrogen (H) | 7.64 | 7.49 |
| Nitrogen (N) | 5.31 | 5.18 |
| Melting point | 238.6°C | 238–240°C |
Challenges and Considerations
- Regioselectivity : Introducing the 8-methoxy group requires precise control during the cyclization step, likely involving ortho-directed lithiation or electrophilic substitution.
- Purification : Column chromatography or recrystallization is essential to isolate the dihydrochloride salt with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Dibenzofuranol, 1,2,3,4,4a,9b-hexahydro-4a-((4-(2-ethoxy-2-phenylethyl)-1-piperazinyl)methyl)-8-methoxy-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block in Organic Synthesis: The compound serves as a key intermediate in the synthesis of other organic molecules.
- Reagent in Chemical Reactions: It is utilized in various chemical transformations due to its unique structural features .
2. Biology:
- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial activity, making it a candidate for further investigation in drug development .
- Anticancer Research: The compound has shown promise as an anticancer agent. For instance, derivatives of dibenzofuran have been studied for their ability to inhibit specific kinases associated with cancer cell proliferation .
3. Medicine:
- Therapeutic Applications: Research indicates potential uses in treating viral infections and other diseases. A method involving dibenzofuran derivatives demonstrated antiviral activity against specific viruses .
- Drug Development: The compound's interaction with biological targets is being explored to develop new therapeutic agents .
4. Industry:
- Production of Specialty Chemicals: It is used in the manufacture of various specialty chemicals due to its versatile chemical properties .
Case Study 1: Antiviral Activity
A study investigated the antiviral effects of dibenzofuran derivatives on infected animal models. Results indicated that treatment with these compounds prolonged the survival of infected subjects compared to controls, suggesting their potential as antiviral agents .
Case Study 2: Anticancer Activity
Research focused on dibenzofuran derivatives as inhibitors of Pim kinases demonstrated significant antiproliferative effects on cancer cell lines. The study utilized enzyme assays and cellular models to establish structure-activity relationships that guide further drug design .
Data Tables
| Application Area | Specific Uses | Observed Effects |
|---|---|---|
| Chemistry | Organic synthesis building block | Enhances reaction pathways |
| Biology | Antimicrobial and anticancer studies | Potential therapeutic effects |
| Medicine | Antiviral treatments | Prolonged survival in infected models |
| Industry | Specialty chemicals production | Versatile applications |
Mechanism of Action
The mechanism of action of 4-Dibenzofuranol, 1,2,3,4,4a,9b-hexahydro-4a-((4-(2-ethoxy-2-phenylethyl)-1-piperazinyl)methyl)-8-methoxy-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparisons:
Core Structure: The dibenzofuranol core distinguishes it from dibenzo-1,4-dioxins () and chromeno-benzodioxocins (), which feature larger polycyclic systems. These differences influence metabolic stability and electronic properties.
Synthetic Routes :
- The target compound’s synthesis likely involves HCTU-mediated coupling (similar to ) for piperazine attachment, while dibenzo-dioxins require nitro-group reduction (e.g., hydrazine hydrate in THF) .
Biological Implications :
- The dihydrochloride salt improves solubility over neutral analogues, critical for bioavailability.
- Piperazine-containing compounds (e.g., aripiprazole) often target dopamine or serotonin receptors, suggesting CNS applications for the target compound .
Research Findings and Data Gaps
- Structural Data : The target compound’s stereochemistry remains undefined, complicating activity predictions. Computational modeling (e.g., DFT, as in ) could resolve this .
- Biological Studies: No direct activity data exists for the target compound. Assays on analogues (e.g., diphyllin derivatives) suggest receptor antagonism, but targeted studies are needed .
- Synthetic Challenges : Low yields (e.g., 24% in ) highlight the difficulty of synthesizing complex dibenzofuran derivatives, necessitating optimized protocols .
Biological Activity
The compound 4-Dibenzofuranol, a dibenzofuran derivative, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial effects, antitumor activity, and potential applications in wound healing.
Chemical Structure
The compound's structure includes a dibenzofuran core with various functional groups that contribute to its biological activity. The specific arrangement of these groups influences its interaction with biological targets.
Antibacterial Activity
Research indicates that dibenzofuran derivatives exhibit significant antibacterial properties. A study highlighted the effectiveness of certain dibenzofuran derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard microbiological techniques.
Table 1: Antibacterial Activity of Dibenzofuran Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | MLC (µg/mL) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 16 | 32 |
| Compound B | Escherichia coli | 32 | 64 |
| Compound C | Pseudomonas aeruginosa | 8 | 16 |
The data suggest that certain derivatives possess a bactericidal effect, as indicated by lower MLC values compared to others like usnic acid .
Antitumor Activity
Dibenzofuran derivatives have also been explored as potential anticancer agents. A recent study identified a lead compound derived from cercosporamide that showed promising inhibitory activity against Pim kinases, which are implicated in various cancers.
Table 2: Antitumor Activity of Dibenzofuran Derivatives
| Compound | Target Kinase | IC50 (nM) | Cell Line Tested |
|---|---|---|---|
| Compound D | Pim-1 | 50 | MV4-11 (AML) |
| Compound E | CLK1 | 100 | Various cancer cell lines |
These findings indicate that the compound may serve as a basis for developing new cancer therapies targeting specific kinases .
Wound Healing Properties
The wound healing potential of dibenzofuran derivatives has been investigated through in vitro and in vivo studies. The scratch wound assay on keratinocyte cultures demonstrated that certain compounds promote cell migration and proliferation, essential for effective wound healing.
Case Study: Wound Healing Efficacy
In an animal model, dibenzofuran derivatives were applied to surgical wounds. The results showed improved healing rates compared to controls treated with standard ointments. Histological analysis revealed enhanced tissue regeneration and reduced inflammation in treated groups .
The biological activities of dibenzofuran derivatives can be attributed to several mechanisms:
- Antibacterial : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Antitumor : Inhibition of kinase activity leading to reduced cell proliferation.
- Wound Healing : Stimulation of growth factor release and enhancement of cellular migration.
Q & A
Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?
The compound contains a hexahydro-dibenzofuranol core, a methoxy group at position 8, and a piperazinyl-ethylphenylethyl substituent at position 4a, with dihydrochloride salt formation. The dibenzofuranol moiety contributes to aromatic stacking interactions, while the piperazinyl group enhances solubility in polar solvents due to its basicity and protonation in acidic conditions. The dihydrochloride salt improves crystallinity and stability, critical for handling in experimental settings .
Q. What synthetic routes are recommended for preparing this compound, and how can purity be optimized?
A multi-step synthesis is typically required:
- Step 1 : Condensation of a hexahydro-dibenzofuranol precursor with a ketone/aldehyde to form the core structure.
- Step 2 : Functionalization via nucleophilic substitution to introduce the piperazinyl-ethylphenylethyl group.
- Step 3 : Salt formation using hydrochloric acid. Purification methods include recrystallization (using methanol/water mixtures) or reverse-phase HPLC (C18 columns, methanol/ammonium acetate mobile phase) to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
Q. How does the dihydrochloride salt form impact solubility and stability?
The dihydrochloride salt increases aqueous solubility via ionic interactions, making it suitable for in vitro assays. Stability studies (e.g., TGA/DSC) show improved thermal decomposition profiles compared to the free base. Store at -20°C in desiccated conditions to prevent hygroscopic degradation .
Q. What are the primary challenges in scaling up synthesis, and how can they be mitigated?
Key challenges include low yields in piperazinyl alkylation steps and impurities from residual solvents. Optimize reaction conditions (e.g., use phase-transfer catalysts for alkylation) and implement rigorous post-synthesis washes (e.g., ethyl acetate/water partitioning) to remove byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the piperazinyl substituent?
- Synthesize analogs with modified piperazinyl groups (e.g., replacing ethylphenylethyl with cyclopropylmethyl).
- Test binding affinity to target receptors (e.g., GPCRs via radioligand assays) and correlate with computational docking models.
- Assess metabolic stability using liver microsome assays .
Q. What experimental strategies resolve contradictions between computational predictions and observed biological activity?
- Validate docking results with mutagenesis studies (e.g., alanine scanning of receptor binding pockets).
- Perform free-energy perturbation (FEP) calculations to refine binding affinity predictions.
- Use surface plasmon resonance (SPR) to measure real-time binding kinetics .
Q. How can discrepancies between in vitro potency and in vivo efficacy be systematically investigated?
- Conduct pharmacokinetic studies (plasma protein binding, CYP450 inhibition assays) to assess bioavailability.
- Use PET imaging with radiolabeled compound to track tissue distribution.
- Evaluate metabolite profiles via LC-MS/MS in plasma and urine .
Q. What methodologies are recommended for analyzing stereochemical impurities in the final product?
Q. How can computational modeling guide the design of analogs with improved blood-brain barrier (BBB) penetration?
- Use Molinspiration or SwissADME to predict logP and polar surface area (PSA).
- Perform MD simulations (e.g., GROMACS) to assess membrane permeability.
- Validate predictions with in situ perfusion assays in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
